1-[(2,5-difluorophenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine
Overview
Description
1-[(2,5-difluorophenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine is a synthetic organic compound characterized by the presence of two sulfonyl groups attached to a piperazine ring
Preparation Methods
The synthesis of 1-[(2,5-difluorophenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The process involves the reaction of boron reagents with halogenated aromatic compounds in the presence of a palladium catalyst.
Chemical Reactions Analysis
1-[(2,5-difluorophenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction.
Scientific Research Applications
1-[(2,5-difluorophenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability.
Mechanism of Action
The mechanism of action of 1-[(2,5-difluorophenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The sulfonyl groups are known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
1-[(2,5-difluorophenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine can be compared with similar compounds such as:
- 1-(2,5-difluorophenyl)sulfonyl-4-[(2-methylphenyl)methyl]piperazine
- 1-[(2,5-Difluorophenyl)sulfonyl]-4-(2-methylphenyl)piperazine
These compounds share similar structural features but differ in the positioning and nature of substituents on the aromatic rings. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,5-difluorophenyl)sulfonyl-4-(4-methylphenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O4S2/c1-13-2-5-15(6-3-13)26(22,23)20-8-10-21(11-9-20)27(24,25)17-12-14(18)4-7-16(17)19/h2-7,12H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXPCAISJQERMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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